molecular formula C24H22BrNO B585078 JWH 018 N-(5-bromopentyl) analog CAS No. 1445578-62-0

JWH 018 N-(5-bromopentyl) analog

Cat. No. B585078
CAS RN: 1445578-62-0
M. Wt: 420.3
InChI Key: QDWNXDILPHVKLY-UHFFFAOYSA-N
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Description

JWH 018 N-(5-bromopentyl) analog is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is a crystalline solid with a molecular formula of C24H22BrNO and a molecular weight of 420.30 .


Molecular Structure Analysis

The molecular structure of JWH 018 N-(5-bromopentyl) analog is characterized by a naphthoyl group, a bromopentyl chain, and a hydroxyl group attached to an indole core . This structure is similar to that of JWH 018, with the difference being the addition of a bromine atom to the 5 position of the pentyl chain .

Scientific Research Applications

  • Forensic Science Applications :

    • Emerson et al. (2013) developed a method using gas chromatography-mass spectrometry (GC-MS) for detecting 'K2' metabolites, including JWH-018, in urine samples. This method supports forensic investigations related to the use of synthetic cannabinoids (Emerson et al., 2013).
  • Pharmacology Research :

    • Noble et al. (2018) investigated the in vitro potency of several synthetic cannabinoids, including JWH-018 analogs, on CB1 and CB2 receptors. This study highlights how small structural differences in synthetic cannabinoids can significantly impact their activity, which is essential for understanding their pharmacological effects (Noble et al., 2018).
  • Toxicology Studies :

    • Beuck et al. (2011) focused on synthesizing potential in vivo metabolites of JWH-018 to support LC-MS/MS-based drug testing. This research aids in detecting the illegal intake of synthetic cannabinoids in doping control (Beuck et al., 2011).
    • Jang et al. (2014) determined major urinary metabolites of AM-2201, a JWH-018 analog, in rats and humans. This study contributes to differentiating between AM-2201 and JWH-018 abuse in forensic toxicology (Jang et al., 2014).
  • Chemical Synthesis and Analysis :

    • Wang (2010) described the original synthesis of JWH-018 by John W. Huffman, highlighting its significance in the development of cannabinoid research and its unintended emergence in the recreational drug market (Wang, 2010).
  • Biological Activity Studies :

    • Seely et al. (2012) discovered that a major metabolite of JWH-018 acts as a neutral antagonist at cannabinoid type 1 receptors (CB1Rs), providing insights into the biological activity and potential therapeutic uses of synthetic cannabinoids (Seely et al., 2012).
  • Metabolic Pathway Research :

    • Holm et al. (2016) investigated the metabolism of JWH-018 and its analogs, shedding light on the enzymatic processes involved in the biotransformation of these compounds in the body (Holm et al., 2016).

Mechanism of Action

Target of Action

The primary target of the JWH 018 N-(5-bromopentyl) analog is the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a wide variety of physiological processes, including pain sensation, mood, and memory.

Mode of Action

The JWH 018 N-(5-bromopentyl) analog is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . By binding to these receptors, it mimics the effects of naturally occurring cannabinoids, such as delta-9-tetrahydrocannabinol (THC), the active component of cannabis.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have a high lipid solubility, which could influence its bioavailability and distribution within the body .

properties

IUPAC Name

[1-(5-bromopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWNXDILPHVKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017328
Record name [1-(5-Bromopentyl)-1H-indol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1445578-62-0
Record name JWH 018 N-(5-bromopentyl) analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(5-Bromopentyl)-1H-indol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH 018 N-(5-BROMOPENTYL) ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDX2V4EDQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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